molecular formula C20H17N3O5 B11598105 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid

4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid

Cat. No.: B11598105
M. Wt: 379.4 g/mol
InChI Key: FNXISPWFTMFZRG-MHWRWJLKSA-N
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Description

4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, an imidazolidinone ring, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the 3-methylphenyl group: This step involves the reaction of the imidazolidinone intermediate with a 3-methylphenyl amine derivative.

    Introduction of the benzoic acid moiety: The final step involves the reaction of the intermediate with a benzoic acid derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Carboxylic acids and quinones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and substituted imidazolidinones.

Scientific Research Applications

4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid.

    Imidazolidinone derivatives: Compounds like 2-imidazolidinone and 4,5-dihydro-1H-imidazol-2-amine.

    Phenyl derivatives: Compounds like 3-methylphenylamine and 4-methylphenylamine.

Uniqueness

4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

4-[(E)-[1-[2-(3-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoic acid

InChI

InChI=1S/C20H17N3O5/c1-12-3-2-4-15(9-12)21-17(24)11-23-18(25)16(22-20(23)28)10-13-5-7-14(8-6-13)19(26)27/h2-10H,11H2,1H3,(H,21,24)(H,22,28)(H,26,27)/b16-10+

InChI Key

FNXISPWFTMFZRG-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)NC2=O

Origin of Product

United States

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